Eniporide

Descripción general

Descripción

Eniporide es un potente inhibidor del intercambiador sodio-hidrógeno (NHE), que se dirige específicamente a la isoforma NHE1. Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el contexto de las enfermedades cardiovasculares y la lesión por isquemia-reperfusión .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Eniporide se puede sintetizar a través de una serie de reacciones químicas que implican la formación de un anillo de pirazina. La ruta sintética normalmente implica la reacción de materiales de partida apropiados en condiciones controladas para formar la estructura deseada del anillo de pirazina . Las condiciones de reacción a menudo incluyen el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores específicos para facilitar la reacción .

Métodos de Producción Industrial

La producción industrial de this compound implica la ampliación de los métodos de síntesis de laboratorio para producir cantidades mayores. Este proceso requiere medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. El compuesto se produce normalmente en forma sólida y se puede disolver en solventes como el DMSO para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

Eniporide experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Sustitución: This compound puede participar en reacciones de sustitución en las que un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas y niveles de pH para asegurar la ruta de reacción deseada .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Acute Myocardial Infarction (AMI)

Eniporide has been investigated as an adjunct therapy in patients undergoing reperfusion treatment for acute myocardial infarction. The ESCAMI trial evaluated its safety and efficacy when administered before reperfusion therapy. Key findings include:

- Study Design : A phase II randomized controlled trial involving patients with ST-elevation myocardial infarction (STEMI) receiving either this compound or placebo alongside thrombolysis or primary percutaneous coronary intervention (PCI) .

- Efficacy Outcomes : The primary endpoint was the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) as a measure of infarct size. Initial results indicated that doses of 100 mg and 150 mg this compound were associated with smaller infarct sizes compared to placebo in the first stage of the trial . However, no significant differences were observed in clinical outcomes such as mortality or heart failure rates across groups .

2. Pharmacokinetics

Population pharmacokinetic studies have shown that this compound is well-tolerated with predictable pharmacokinetics across different patient populations:

- Clearance Rates : The estimated clearance for healthy subjects was approximately 29.2 L/h, while in patients it was slightly lower at 20.8 L/h . These findings suggest minimal dosage adjustments are necessary based on age or renal function.

Experimental Studies

1. Ischemia-Reperfusion Injury

Experimental studies using isolated heart models have demonstrated that this compound can significantly improve cardiac function post-reperfusion:

- Buffer pH Impact : In guinea pig heart models, this compound administration during ischemia resulted in better mitochondrial function and reduced infarct size compared to control conditions . Specifically, hearts treated with this compound exhibited improved recovery metrics and lower ROS levels during reperfusion.

2. Cardiac Hypertrophy and Heart Failure

Recent reviews have highlighted the potential of targeting NHE-1 for treating cardiac hypertrophy and heart failure, indicating that this compound may have broader implications beyond acute myocardial infarction . The inhibition of NHE-1 has been linked to reduced hypertrophic responses in experimental models.

Data Summary

The following table summarizes key findings from clinical trials and experimental studies involving this compound:

| Study/Trial | Objective | Findings | |

|---|---|---|---|

| ESCAMI Trial | Evaluate safety/effectiveness in AMI | Smaller infarct sizes with 100 mg/150 mg doses | No significant clinical outcome improvement |

| Population PK Study | Analyze pharmacokinetics | Clearance: 29.2 L/h (healthy), 20.8 L/h (patients) | Minimal adjustments needed for dosing |

| Isolated Heart Model Study | Assess effects on ischemia-reperfusion | Improved cardiac function; reduced ROS levels | This compound enhances recovery post-reperfusion |

Mecanismo De Acción

Eniporide ejerce sus efectos al inhibir la isoforma del intercambiador sodio-hidrógeno 1 (NHE1). Esta inhibición evita el intercambio de iones sodio por iones hidrógeno a través de las membranas celulares, regulando así los niveles de pH intracelular. Los objetivos moleculares de this compound incluyen la proteína NHE1, que participa en el mantenimiento de la homeostasis iónica celular . Al inhibir NHE1, this compound puede reducir el daño celular durante la lesión por isquemia-reperfusión y potencialmente inhibir el crecimiento de las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

Cariporide: Otro potente inhibidor de NHE1 con aplicaciones similares en investigación cardiovascular y del cáncer.

Amiloride: Un inhibidor de NHE menos específico que también se dirige a otros canales iónicos.

EIPA (5-(N-etil-N-isopropil)amilórido): Un inhibidor de NHE1 de tipo pirazinilguanidina con potentes efectos anticancerígenos.

Unicidad de Eniporide

This compound es único debido a su alta especificidad para la isoforma NHE1, lo que lo convierte en una herramienta valiosa para estudiar el papel de NHE1 en diversas enfermedades. A diferencia de otros inhibidores de NHE, this compound ha mostrado resultados prometedores en la reducción de la lesión por isquemia-reperfusión y la inhibición del crecimiento de las células cancerosas sin efectos fuera del objetivo significativos .

Actividad Biológica

Eniporide is a selective inhibitor of the Na/H exchanger (NHE-1), a protein that plays a crucial role in cellular pH regulation and is implicated in various pathophysiological conditions, particularly myocardial ischemia and reperfusion injury. This article explores the biological activity of this compound, focusing on its effects in clinical settings, particularly in acute myocardial infarction (AMI), as well as its cellular mechanisms and implications for cancer therapy.

This compound specifically inhibits the NHE-1 isoform, which is predominantly expressed in cardiac myocytes. By blocking this exchanger, this compound reduces intracellular sodium levels, which subsequently decreases intracellular calcium overload during ischemic conditions. This mechanism is critical for protecting myocardial cells from damage during reperfusion following an ischemic event.

ESCAMI Trial Overview

The ESCAMI trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and cardioprotective effects of this compound in patients with AMI. The study included 1,389 patients who received either this compound or a placebo alongside reperfusion therapy (thrombolysis or primary angioplasty) within 6 hours of symptom onset.

Key Findings:

- Infarct Size Reduction: Initial stages showed that doses of 100 mg and 150 mg of this compound resulted in smaller infarct sizes compared to placebo (mean alpha-hydroxybutyrate dehydrogenase AUC: placebo 44.2 U/ml x h vs. 100 mg this compound 40.2 U/ml x h; 150 mg this compound 33.9 U/ml x h) .

- Secondary Outcomes: However, subsequent stages did not confirm these findings, with no significant differences in clinical outcomes such as death or heart failure .

- Safety Profile: this compound was generally well tolerated among participants, with no significant adverse events reported .

Biological Activity in Cancer Therapy

Recent studies have also investigated the potential use of this compound in cancer treatment due to its effects on cell viability and apoptosis mechanisms. Research indicated that while this compound effectively inhibits NHE-1 activity, its cytotoxic effects vary significantly across different cell types.

Cell Viability Studies:

- In experiments involving breast cancer spheroids (e.g., MCF-7 and MDA-MB-231), this compound demonstrated minimal cytotoxic effects compared to other NHE inhibitors like EIPA and HMA, which exhibited significant viability loss .

- The differential response suggests that this compound's efficacy may be limited by compensatory acid extrusion mechanisms activated during spheroid growth .

Comparative Efficacy of NHE Inhibitors

A comparative analysis of various NHE inhibitors highlights the potency and selectivity of this compound:

| Compound | IC50 (NHE-1) | Selectivity for NHE Isoforms |

|---|---|---|

| This compound | 4.5 nM | High |

| Cariporide | 5 nM | Moderate |

| Zoniporide | 0.25 nM | High |

This table illustrates that while this compound is effective against NHE-1, its clinical benefits may not translate uniformly across different therapeutic contexts.

Propiedades

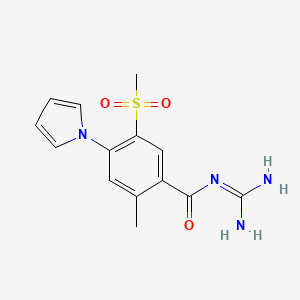

IUPAC Name |

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADMBZFZZOBWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870132 | |

| Record name | Eniporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176644-21-6 | |

| Record name | Eniporide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176644-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eniporide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176644216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eniporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENIPORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF9182QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.